4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
Description
This compound is a trisubstituted pyrimidine derivative featuring a morpholine ring linked to a pyrimidin-2-yl group and a piperazine moiety substituted with a 6-(trifluoromethyl)pyrimidin-4-yl unit. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine and piperazine rings contribute to solubility and target binding . Such structural motifs are prevalent in medicinal chemistry, particularly in antimalarial and kinase inhibitor research, due to their ability to modulate pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
4-[4-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-15(23-12-22-13)26-5-3-25(4-6-26)14-1-2-21-16(24-14)27-7-9-28-10-8-27/h1-2,11-12H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEYNRFKSHMGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(4-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine (hereafter referred to as the target compound ) with structurally analogous derivatives reported in the literature. Key differences in substituents, synthetic routes, and biological activities are highlighted.
Structural Variations and Their Implications
- Trifluoromethyl Group: The target compound’s 6-(trifluoromethyl)pyrimidin-4-yl group increases lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., Compound 75’s difluoropiperidine) .
- Piperazine Modifications: Substituents on the piperazine ring (e.g., methyl in Compound 77 or methanesulfonyl in MDL: MFCD23726645 ) influence target binding and solubility.
- Morpholine vs. Thienopyrimidine Cores: While the target compound uses a pyrimidine-morpholine scaffold, derivatives like MDL: MFCD23726645 incorporate thieno[3,2-d]pyrimidine, which may improve aromatic stacking interactions in kinase binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
